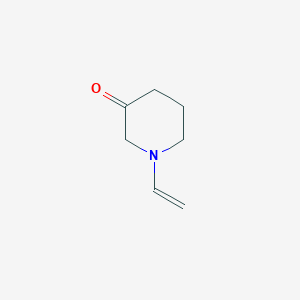
1-Ethenylpiperidin-3-one
Description
1-Ethenylpiperidin-3-one is a piperidine derivative characterized by a ketone group at the 3-position of the piperidine ring and an ethenyl (vinyl) substituent at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties .
Properties
CAS No. |
125953-79-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethenylpiperidin-3-one |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2 |
InChI Key |
RFEXLMSPXMNSRS-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC(=O)C1 |
Canonical SMILES |
C=CN1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between 1-Ethenylpiperidin-3-one and selected analogues:
Key Observations:
- Ketone Position : The 3-ketone position in this compound may alter electronic distribution compared to 2- or 4-ketone analogues, influencing hydrogen bonding or metabolic stability.
Physicochemical Properties
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


